molecular formula C13H9FN2O2S B14434359 7-Fluoro-10-methyl-2-nitro-10H-phenothiazine CAS No. 79226-45-2

7-Fluoro-10-methyl-2-nitro-10H-phenothiazine

Cat. No.: B14434359
CAS No.: 79226-45-2
M. Wt: 276.29 g/mol
InChI Key: WMAJRBLGUJUFGX-UHFFFAOYSA-N
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Description

7-Fluoro-10-methyl-2-nitro-10H-phenothiazine is a heterocyclic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse biological activities and have been extensively studied for their pharmacological properties. This particular compound is characterized by the presence of a fluorine atom at the 7th position, a methyl group at the 10th position, and a nitro group at the 2nd position on the phenothiazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-10-methyl-2-nitro-10H-phenothiazine typically involves the Smiles rearrangement. This method includes the reaction of 2-aminobenzenethiols with O-halonitrobenzenes. The reaction conditions often involve the use of sodium ethoxide in ethanol, followed by refluxing the mixture .

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to ensure higher yields and purity. This can involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in glacial acetic acid.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: this compound-5,5-dioxide (sulfone).

    Reduction: 7-Fluoro-10-methyl-2-amino-10H-phenothiazine.

Mechanism of Action

The mechanism of action of 7-Fluoro-10-methyl-2-nitro-10H-phenothiazine involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with bacterial cell membranes, leading to disruption and cell death.

    Pathways Involved: The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

    10H-phenothiazine: The parent compound without the fluorine, methyl, and nitro substitutions.

    7-Fluoro-10H-phenothiazine: Lacks the nitro and methyl groups.

    10-Methyl-2-nitro-10H-phenothiazine: Lacks the fluorine substitution.

Uniqueness: 7-Fluoro-10-methyl-2-nitro-10H-phenothiazine is unique due to the combined presence of the fluorine, methyl, and nitro groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitro group contributes to its antimicrobial activity .

Properties

CAS No.

79226-45-2

Molecular Formula

C13H9FN2O2S

Molecular Weight

276.29 g/mol

IUPAC Name

7-fluoro-10-methyl-2-nitrophenothiazine

InChI

InChI=1S/C13H9FN2O2S/c1-15-10-4-2-8(14)6-13(10)19-12-5-3-9(16(17)18)7-11(12)15/h2-7H,1H3

InChI Key

WMAJRBLGUJUFGX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC3=C1C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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